1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid
Overview
Description
1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol.
Scientific Research Applications
1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Preparation Methods
The synthesis of 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Benzoylation: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.
Mechanism of Action
The mechanism by which 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules . The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding to enzymes and other proteins .
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid can be compared with other similar compounds such as:
1-(4-Nitrobenzoyl)cyclopropane: Lacks the carboxylic acid group, which affects its reactivity and applications.
1-(4-Aminobenzoyl)cyclopropanecarboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Cyclopropanecarboxylic acid: Lacks the benzoyl and nitro groups, making it less complex and with different reactivity.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a benzoyl group, and a nitro group, which together confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-nitrobenzoyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(11(5-6-11)10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFNFYHSBDMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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